Product packaging for 5-Ethylchrysene(Cat. No.:CAS No. 54986-62-8)

5-Ethylchrysene

Cat. No.: B14647400
CAS No.: 54986-62-8
M. Wt: 256.3 g/mol
InChI Key: ORJZWFYYEFBNFP-UHFFFAOYSA-N
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Description

5-Ethylchrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with an ethyl group substituted at the 5-position of the chrysene backbone. Its synthesis involves reacting 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene with ethyl magnesium bromide (CH₃CH₂MgBr), followed by dehydration using p-toluenesulfonic acid and dehydrogenation with DDQ in benzene . The compound is isolated as a white solid with a melting point of 87–88°C and a molecular formula of C₂₀H₁₆ (average mass: 256.34 g/mol) . Key spectral data include a mass spectrum peak at m/z 256 (M⁺) and distinct ^1H-NMR signals for the ethyl group (δ 1.58 ppm, t; δ 3.6 ppm, q) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B14647400 5-Ethylchrysene CAS No. 54986-62-8

Properties

CAS No.

54986-62-8

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

5-ethylchrysene

InChI

InChI=1S/C20H16/c1-2-14-13-16-8-4-5-9-17(16)19-12-11-15-7-3-6-10-18(15)20(14)19/h3-13H,2H2,1H3

InChI Key

ORJZWFYYEFBNFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

Chemical Reactions Analysis

Photoirradiation-Induced Lipid Peroxidation

Exposure to UVA light (7–21 J/cm²) triggers lipid peroxidation in the presence of methyl linoleate, a model lipid.

Table 2: Lipid Peroxidation Levels Induced by Ethylchrysenes (21 J/cm² UVA)

CompoundLipid Peroxidation Level (Relative to Chrysene)
Chrysene1.0 (baseline)
5-Ethylchrysene1.0
4-Ethylchrysene1.0
1-Ethylchrysene0.8
2-Ethylchrysene0.8
3-Ethylchrysene0.6
6-Ethylchrysene0.5
  • The ethyl group at the 5-position does not reduce phototoxic activity compared to unsubstituted chrysene .

  • Steric effects at positions 3 and 6 diminish reactivity due to hindered interaction with lipid substrates .

Comparative Reactivity with Other Alkylchrysenes

Reactivity trends highlight the influence of alkyl substituent position:

Key Findings:

  • Ethyl vs. Methyl Substituents :

    • This compound induces lipid peroxidation at levels comparable to 4- and 5-methylchrysene under identical UVA doses .

    • Ethyl groups enhance photostability but do not significantly alter reaction pathways compared to methyl derivatives .

  • DNA Interactions :

    • While not directly studied for this compound, analogous PAHs like 5-methylchrysene form diol-epoxides and ortho-quinones that bind DNA, suggesting potential genotoxicity .

Stability and Reactivity with Oxidizing Agents

  • Oxidative Reactions :

    • Reacts exothermically with strong oxidizers (e.g., nitric acid), leading to halogenation, nitration, or sulfonation at the benzene nucleus .

    • Forms explosive dust-air mixtures under specific conditions .

Scientific Research Applications

5-Ethylchrysene has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Research on its genotoxic and cytotoxic effects helps understand the impact of PAHs on living organisms.

    Medicine: Studies on its potential carcinogenicity contribute to cancer research and the development of therapeutic strategies.

    Industry: It is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism by which 5-Ethylchrysene exerts its effects involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in DNA damage, lipid peroxidation, and other cellular dysfunctions. The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Molecular Properties

5-Ethylchrysene belongs to a family of alkyl-substituted chrysenes, including methyl- and ethyl-substituted isomers. Table 1 summarizes the molecular properties of this compound and its closest analog, 5-methylchrysene.

Table 1: Molecular Properties of this compound and 5-Methylchrysene

Compound Molecular Formula Average Mass (g/mol) Substitution Position
Chrysene C₁₈H₁₂ 228.29 Parent compound
5-Methylchrysene C₁₉H₁₄ 242.32 C5
This compound C₂₀H₁₆ 256.34 C5

Data sourced from .

Photoirradiation-Induced Lipid Peroxidation

A critical comparative study evaluated the ability of isomeric ethyl- and methylchrysenes to induce lipid peroxidation under UVA light (21 J/cm²). Methyl linoleate was used as the lipid substrate, and peroxidation levels were quantified via HPLC at 235 nm .

Table 2: Lipid Peroxidation Efficiency of Alkyl-Substituted Chrysenes

Compound Relative Lipid Peroxidation Efficiency
4-Methylchrysene High (Equivalent to chrysene)
5-Methylchrysene High (Equivalent to chrysene)
This compound High (Equivalent to chrysene)
4-Ethylchrysene High (Equivalent to chrysene)
1-Ethylchrysene Moderate
2-Ethylchrysene Moderate
3-Ethylchrysene Low
6-Ethylchrysene Very Low

Data ranked by peroxidation efficiency: 4-MeChr = 5-MeChr = 5-EtChr = 4-EtChr = Chr > 1-EtChr = 2-EtChr > 3-EtChr > 6-EtChr .

Key Findings:

Positional Influence : Substitution at the C4 or C5 position (e.g., this compound, 4-methylchrysene) retains or slightly enhances lipid peroxidation activity compared to unsubstituted chrysene. In contrast, substitution at C1, C2, C3, or C6 reduces activity significantly .

This suggests that steric or electronic effects dominate over alkyl chain length in these positions .

Mechanistic Insights : Lipid peroxidation is mediated by reactive oxygen species (ROS), as evidenced by the inhibition of peroxidation in the presence of sodium azide (NaN₃), a singlet oxygen and free radical scavenger .

Q & A

Q. How can researchers reconcile discrepancies in this compound’s reported binding affinities to DNA adducts?

  • Methodological Answer : Perform competitive binding assays (e.g., fluorescence polarization) with purified DNA fragments. Use molecular docking (AutoDock Vina) to simulate binding modes and compare with X-ray crystallography data. Report ΔG values with error margins from triplicate experiments .

Key Methodological Considerations

  • Data Presentation : Tabulate raw and processed data in supplementary materials. Highlight statistical significance (p < 0.05) and effect sizes in main figures .
  • Replication : Include positive/negative controls in all assays. Pre-register study protocols on platforms like Open Science Framework to reduce bias .
  • Ethical Compliance : Disclose funding sources and conflicts of interest. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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